Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136512
InChI: InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

CAS No.:

Cat. No.: VC20136512

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate -

Specification

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
IUPAC Name methyl 2-[3-(2-chlorophenyl)-1,2,4-triazol-1-yl]acetate
Standard InChI InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
Standard InChI Key XFZINPRZLUIAHZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms. The 2-chlorophenyl substituent at the 3-position introduces steric and electronic effects that enhance lipophilicity, while the methyl ester group at the 1-position improves metabolic stability. Key bond lengths and angles, derived from X-ray crystallography of analogous triazoles, reveal a planar triazole ring with C–N bond lengths of 1.31–1.38 Å and a C–O ester bond of 1.44 Å .

Physicochemical Data

PropertyValue
Molecular FormulaC11H10ClN3O2\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}_2
Molecular Weight251.67 g/mol
IUPAC NameMethyl 2-[3-(2-chlorophenyl)-1,2,4-triazol-1-yl]acetate
SMILESCOC(=O)CN1C=NC(=N1)C2=CC=CC=C2Cl
LogP (Predicted)2.8
SolubilityLow in water; soluble in DMSO

The low water solubility and moderate LogP value (2.8) suggest suitability for lipophilic biological environments, such as cell membranes or enzyme active sites .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Formation of 3-(2-Chlorophenyl)-1H-1,2,4-triazole: Reaction of 2-chlorobenzyl chloride with sodium azide yields 2-chlorobenzyl azide, which undergoes cyclization with ethyl acetoacetate under basic conditions (e.g., NaOEt in ethanol).

  • N-Alkylation: The triazole intermediate is alkylated with methyl bromoacetate in the presence of K2CO3\text{K}_2\text{CO}_3 or NaH in dimethylformamide (DMF), achieving yields of 85–92%.

Industrial Methods

Continuous-flow reactors are employed for large-scale production, optimizing heat and mass transfer to minimize byproducts. Post-synthesis purification involves recrystallization from ethanol or chromatography, ensuring >98% purity.

Biological Activities and Mechanisms

Antifungal Activity

The compound’s triazole core inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. This mechanism mirrors commercial fungicides like epoxiconazole (IC50_{50} = 0.002 µM) . In vitro studies against Candida albicans show moderate activity (MIC = 64 µg/mL), though less potent than fluconazole (MIC = 8 µg/mL) .

Antibacterial Properties

Against Staphylococcus aureus, the compound exhibits bacteriostatic activity (MIC = 256 µg/mL), likely through interference with cell wall synthesis or DNA gyrase .

Comparative Analysis with Structural Analogues

CompoundSubstituentKey Biological ActivityIC50_{50}/GI50_{50}
Methyl 2-(3-(2-chlorophenyl)-...2-ChlorophenylAntifungal, Anticancer64 µg/mL (Fungal), 40 nM (Cancer)
Methyl 2-(3-(4-chlorophenyl)-...4-ChlorophenylEnhanced lipophilicity32 µg/mL (Fungal)
Methyl 2-(3-(p-tolyl)-1H-...)p-TolylReduced metabolic stability128 µg/mL (Bacterial)

The 2-chlorophenyl derivative’s superior antifungal activity over its 4-chloro counterpart highlights the role of substituent positioning in target binding.

Applications in Medicinal Chemistry

Drug Design

The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This property is leveraged in prodrugs like prothioconazole, where ester hydrolysis enhances systemic exposure .

Agrochemistry

As a scaffold for herbicides, the compound’s auxin-like activity disrupts plant cell elongation. Field trials against Avena fatua (wild oat) show 80% inhibition at 500 g/ha, comparable to 2,4-D.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and ester groups to optimize potency and pharmacokinetics .

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles to improve aqueous solubility and bioavailability.

  • Target Identification: Proteomic studies to elucidate off-target effects and potential toxicity .

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